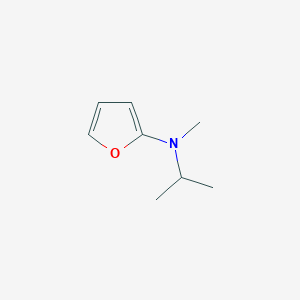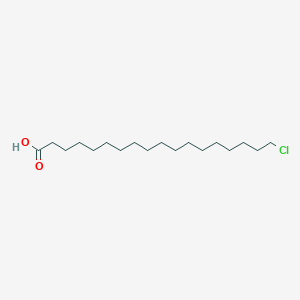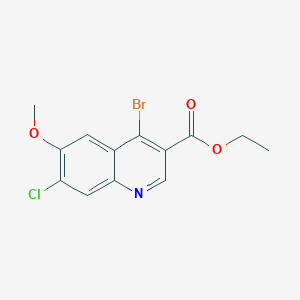
2-(3,5-Dichlorobenzoyl)benzothialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorobenzoyl)benzothialdehyde is an organic compound with the molecular formula C14H8Cl2OS It is a derivative of benzothialdehyde, where the benzoyl group is substituted with two chlorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorobenzoyl)benzothialdehyde typically involves the reaction of 3,5-dichlorobenzoyl chloride with benzothialdehyde. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
For industrial production, the synthesis of 3,5-dichlorobenzoyl chloride, a key intermediate, can be achieved through a multi-step process. This involves the sulfonation of benzoyl chloride, followed by catalytic chlorination and sulfur dioxide removal chlorination reactions. The use of quaternary phosphonium salt as a catalyst in the sulfur dioxide removal chlorination step enhances the reaction efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorobenzoyl)benzothialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothialdehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dichlorobenzoyl)benzothialdehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorobenzoyl)benzothialdehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoyl chloride: A key intermediate in the synthesis of 2-(3,5-Dichlorobenzoyl)benzothialdehyde.
2,3-Dichlorobenzoic acid: Another dichlorinated benzoyl compound with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both the benzothialdehyde and dichlorobenzoyl moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C14H8Cl2OS |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-(3,5-dichlorobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H8Cl2OS/c15-11-5-10(6-12(16)7-11)14(17)13-4-2-1-3-9(13)8-18/h1-8H |
InChI Key |
AOUGVUTWJUGYOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12995594.png)


![2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid](/img/structure/B12995622.png)

![4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B12995645.png)

